RO4929097 - 847925-91-1

RO4929097

Catalog Number: EVT-281751
CAS Number: 847925-91-1
Molecular Formula: C22H20F5N3O3
Molecular Weight: 469.40452
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

RO4929097 is a potent and selective orally bioavailable small molecule inhibitor of gamma-secretase. [, , , , , ] In scientific research, it serves as a valuable tool for investigating the role of the Notch signaling pathway in various biological processes.

Mechanism of Action

RO4929097 acts by inhibiting gamma-secretase, a key enzyme involved in the activation of Notch receptors. [, , , , , ] The Notch signaling pathway is an evolutionarily conserved pathway that plays a crucial role in cell differentiation, proliferation, and survival. [] Aberrant activation of the Notch pathway is implicated in various cancers. [, , ]

By binding to gamma-secretase, RO4929097 prevents the cleavage of Notch receptors, thereby blocking the release of the Notch intracellular domain (NICD). [, ] This, in turn, inhibits the transcriptional activation of downstream target genes involved in cell proliferation, angiogenesis, and stem cell maintenance. [, ]

Applications

a) Cancer Research:

  • Investigating Notch Pathway Involvement: RO4929097 has been employed to investigate the role of the Notch signaling pathway in various cancers, including glioblastoma, [, , ] melanoma, [, , ] pancreatic cancer, [] breast cancer, [, , ] sarcoma, [] colorectal cancer, [] ovarian cancer, [, ] and multiple myeloma. []
  • Assessing Synergistic Effects: Studies have evaluated the combined effect of RO4929097 with other therapeutic agents, such as chemotherapy, [, ] radiotherapy, [, ] and targeted therapies, [, ] to enhance antitumor efficacy.
  • Evaluating Cancer Stem Cell (CSC) Modulation: RO4929097 has been used to assess its impact on the viability, self-renewal, and differentiation of CSCs, which are thought to contribute to tumor initiation, progression, and therapy resistance. [, , , ]

b) Other Research Areas:

  • Retinal Fibrosis: RO4929097 has been investigated for its potential to prevent retinal fibrosis by suppressing Notch and ERK1/2 signaling. []
  • Bone Formation: Studies have explored the role of Notch signaling in biphasic calcium phosphate ceramic-induced ectopic bone formation using RO4929097. []
  • Osteosarcoma Cell Stemness: Research has focused on the impact of RO4929097 on the stemness properties of osteosarcoma cells via the Notch signaling pathway. []
  • Splenic Marginal Zone B Cells: RO4929097 has been used to investigate the morphological and functional effects of gamma-secretase inhibition on splenic marginal zone B cells. []
  • Retinal Regeneration: Studies have explored the role of RO4929097 in stimulating Müller glia proliferation and retinal regeneration in zebrafish. []

GDC-0449 (Vismodegib)

    Compound Description: GDC-0449, commercially known as Vismodegib, is a first-in-class smoothened antagonist that acts as a Hedgehog pathway inhibitor. [] It binds to and inhibits the smoothened receptor, a key component of the Hedgehog signaling pathway, which is involved in cell growth and differentiation. []

    Relevance: GDC-0449 is relevant to RO4929097 because both compounds have been investigated in combination for their potential synergistic anti-tumor effects. [] Studies have shown that GDC-0449 can competitively inhibit the binding of RO4929097 to α1-acid glycoprotein (AAG) in plasma. [] This interaction leads to an increase in the fraction unbound of RO4929097, potentially impacting its pharmacokinetics and pharmacodynamics. []

Temozolomide

    Compound Description: Temozolomide is an alkylating agent used in chemotherapy. [] It works by damaging the DNA of cancer cells, preventing them from growing and dividing. []

    Relevance: Temozolomide is relevant to RO4929097 because it has been investigated in combination with RO4929097 for potential synergistic anti-tumor effects in melanoma and glioblastoma. [, , ] Studies suggest that RO4929097 may enhance the efficacy of temozolomide in PTEN-expressing melanoma cells, potentially through the modulation of AKT phosphorylation. []

Capecitabine

    Compound Description: Capecitabine is an orally administered chemotherapy drug that is converted to 5-fluorouracil (5-FU) in the body. [] 5-FU is an antimetabolite that disrupts DNA and RNA synthesis in cancer cells. []

    Relevance: Capecitabine is relevant to RO4929097 because preclinical studies have shown that Notch signaling inhibition, which RO4929097 targets, may enhance the chemosensitivity of colon cancer cells to agents like capecitabine. [] This finding led to a Phase I study combining RO4929097 and capecitabine to assess their safety and efficacy. []

Paclitaxel

    Compound Description: Paclitaxel is a chemotherapy drug that works by interfering with the normal function of microtubules, which are essential for cell division. [, ] This disruption inhibits cell division and leads to cell death. [, ]

    Relevance: Paclitaxel is relevant to RO4929097 in two different contexts. First, it has been investigated in combination with RO4929097 as a neoadjuvant chemotherapy regimen in triple-negative breast cancer. [] This combination aimed to exploit the potential synergistic effects of RO4929097 on tumor cells and its ability to modulate the tumor microenvironment. [] Second, research has shown that tumor cells upregulate Notch2 during paclitaxel-induced prolonged mitosis, and targeting this interaction with RO4929097 can attenuate taxol resistance in mouse tumor models. []

DAPT

    Compound Description: DAPT (N-[N-(3,5-difluorophenacetyl)-L-alanyl]-S-phenylglycine t-butyl ester) is another γ-secretase inhibitor, like RO4929097. [] It is commonly used in research to inhibit Notch signaling. []

    Relevance: DAPT is directly relevant to RO4929097 due to their shared mechanism of action as γ-secretase inhibitors. [] Both compounds target the same enzymatic pathway, although they may have different potencies and selectivities. [] In comparative studies, DAPT has been used alongside RO4929097 to investigate the effects of γ-secretase inhibition on glioma cell migration and prostate cancer growth. [, ]

BMS-708163

    Compound Description: BMS-708163 is a γ-secretase inhibitor that blocks the Notch signaling pathway. []

    Relevance: BMS-708163 is relevant to RO4929097 because both are γ-secretase inhibitors. [] The study investigated various γ-secretase inhibitors, including BMS-708163 and RO4929097, for their ability to overcome enzalutamide resistance in castration-resistant prostate cancer cells. [] While both inhibitors showed promise, RO4929097 demonstrated greater efficacy in relieving bone metastasis in vivo. []

GSI-IX

    Compound Description: GSI-IX is a γ-secretase inhibitor that inhibits the Notch signaling pathway. []

    Relevance: GSI-IX is relevant to RO4929097 because both are γ-secretase inhibitors. [] Similar to BMS-708163, GSI-IX was also included in the study investigating the reversal of enzalutamide resistance in castration-resistant prostate cancer cells. [] RO4929097 and GSI-IX emerged as the most effective inhibitors in this context, particularly in relieving bone metastasis in vivo. []

PF-3084014

    Compound Description: PF-3084014 is a γ-secretase inhibitor that acts on the Notch signaling pathway. []

Properties

CAS Number

847925-91-1

Product Name

RO4929097

IUPAC Name

2,2-dimethyl-N-[(7S)-6-oxo-5,7-dihydrobenzo[d][1]benzazepin-7-yl]-N'-(2,2,3,3,3-pentafluoropropyl)propanediamide

Molecular Formula

C22H20F5N3O3

Molecular Weight

469.40452

InChI

InChI=1S/C22H20F5N3O3/c1-20(2,18(32)28-11-21(23,24)22(25,26)27)19(33)30-16-14-9-4-3-7-12(14)13-8-5-6-10-15(13)29-17(16)31/h3-10,16H,11H2,1-2H3,(H,28,32)(H,29,31)(H,30,33)/t16-/m0/s1

InChI Key

OJPLJFIFUQPSJR-INIZCTEOSA-N

SMILES

CC(C)(C(=O)NCC(C(F)(F)F)(F)F)C(=O)NC1C2=CC=CC=C2C3=CC=CC=C3NC1=O

Solubility

Soluble in DMSO, not soluble in water.

Synonyms

R4733; R 4733; R-4733; RO4929097; RO-4929097; RO 4929097; RO04929097; RO-04929097; RO 04929097.

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.